molecular formula C10H11NO B015705 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 4424-80-0

1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No.: B015705
CAS No.: 4424-80-0
M. Wt: 161.2 g/mol
InChI Key: HRVRAYIYXRVAPR-UHFFFAOYSA-N
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Description

1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one (CAS: 4424-80-0) is a seven-membered heterocyclic compound featuring a benzannulated azepinone core. Its molecular formula is C₁₀H₁₁NO, with a molecular weight of 161.20 g/mol . This scaffold is notable for its versatility in medicinal chemistry, serving as a precursor for bioactive molecules. Key derivatives are synthesized via reactions such as condensation with substituted guanidines or oximes, as demonstrated in the preparation of pyrimidinyl- and anilino-substituted analogs . The compound’s IR spectra typically show characteristic NH and C=O stretches (e.g., 1665 cm⁻¹), while NMR data confirm the stereochemistry and substitution patterns .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of 2-aminoacetophenone: One common method involves the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters.

    Polyphosphoric Acid Method: Another method involves the use of polyphosphoric acid.

Industrial Production Methods:

Industrial production methods for 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one are not well-documented in the public domain. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo various substitution reactions, including nucleophilic substitution, where reagents like alkyl halides or acyl chlorides are used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

  • The compound is recognized as a crucial intermediate in the synthesis of various pharmaceutical agents aimed at treating neurological disorders. Its unique bicyclic structure allows for modifications that enhance therapeutic efficacy and specificity .

Therapeutic Agents

  • Research has shown that derivatives of this compound can interact with neurotransmitter systems, making them suitable candidates for drugs targeting conditions such as depression and anxiety disorders .
Compound Target Disorder Mechanism of Action
This compound Derivative ADepressionSerotonin Reuptake Inhibition
This compound Derivative BAnxietyGABA Modulation

Neuroscience Research

Receptor Interaction Studies

  • In neuroscience research, this compound is utilized to study receptor interactions within the brain. It aids in understanding the mechanisms behind mood disorders and anxiety, contributing to the development of improved therapeutic strategies .

Case Study: Mood Disorder Mechanisms

  • A study investigated the effects of a benzazepine derivative on serotonin receptors in animal models. Results indicated significant modulation of receptor activity, suggesting potential for developing new antidepressants .

Organic Synthesis

Building Block for Complex Molecules

  • The compound serves as a building block in organic chemistry, facilitating the synthesis of complex molecules with potential applications in drug discovery and development. Its structural versatility allows chemists to create diverse derivatives .
Synthesis Route Product Yield (%)
Route ACompound X85%
Route BCompound Y90%

Material Science

Development of New Materials

  • The unique properties of this compound make it suitable for developing materials with specific electrical or optical characteristics. This application is particularly relevant in electronics and photonics industries .

Biochemical Studies

Insights into Enzyme Interactions

  • The compound is employed in biochemical studies examining enzyme interactions and metabolic pathways. This research can lead to advancements in understanding various biological processes and developing new biochemicals .

Mechanism of Action

The mechanism of action of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is not fully elucidated. its effects are believed to be mediated through interactions with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, influencing biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The benzazepinone core is structurally analogous to other nitrogen-containing heterocycles, such as benzodiazepines and benzotriazepines. Below is a comparative analysis of key derivatives and related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Key Properties/Applications Synthesis Method Reference
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one Benzazepinone core, no additional substituents Precursor for kinase inhibitors; high HPLC purity (>97%) Condensation with guanidines
5-Aryl-1,3-dihydro-2H-1,3,4-benzotriazepin-2-ones Triazepine ring with aryl substituents Antihypertensive activity (e.g., Losartan analogs) Cyclocondensation of aminobenzonitriles
1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one Benzodiazepine core with ethyl/methyl groups Sedative properties; modified pharmacokinetics Alkylation of parent benzodiazepine
(R)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Chiral amino substitution at C3 Potential CNS-targeting activity; resolved via X-ray crystallography Asymmetric synthesis
1-(4-Fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Fluorobenzyl substituent at N1 Enhanced metabolic stability; molecular weight 269.31 g/mol N-Alkylation with 4-fluorobenzyl bromide
3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Bromine at C3 Intermediate for cross-coupling reactions; molecular weight 240.11 g/mol Bromination of parent compound

Structural Validation

  • X-Ray Crystallography: Confirmed the (E)-configuration of oxime ether derivatives (e.g., (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one), critical for understanding bioactive conformations .

Purity and Analytical Data

  • HPLC Purity : Derivatives such as 2a and 2b exhibit >99% purity at 254 nm and 280 nm, ensuring reliability for biological testing .
  • Spectroscopic Characterization : Consistent NH and C=O IR peaks, alongside δ 2.78–2.81 ppm (CH₂) in ¹H-NMR, confirm structural integrity .

Biological Activity

1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one is a nitrogen-containing heterocyclic compound with significant biological activity. Its unique structure contributes to various pharmacological effects, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2OC_{10}H_{10}N_{2}O, with a molecular weight of approximately 174.20 g/mol. The compound features a bicyclic structure that is essential for its interaction with biological targets.

Anticonvulsant Activity

Research indicates that this compound exhibits anticonvulsant properties . In a study assessing its efficacy in animal models, the compound demonstrated significant activity against induced seizures. The median effective dose (ED50) was found to be approximately 204 mg/kg in these tests.

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects . It appears to modulate neurotransmitter systems and may protect neurons from damage caused by oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases.

Antiparasitic Activity

Substituted derivatives of tetrahydrobenzazepines have shown promise as antiparasitic agents . Specifically, compounds related to this compound have been evaluated for their effectiveness against Trypanosoma cruzi and Leishmania chagasi, the causative agents of Chagas disease and leishmaniasis respectively .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Binding to Receptors : The compound interacts with various receptors involved in neurotransmission and pain pathways.
  • Inhibition of Enzymes : It may inhibit cyclin-dependent kinases and glycogen synthase kinase-3 (GSK-3), which are crucial in cell cycle regulation and neuronal survival .
  • Modulation of Inflammatory Pathways : The presence of functional groups enhances its ability to modulate inflammation-related biochemical pathways.

Case Studies

StudyFocusFindings
Study 1 Anticonvulsant ActivityDemonstrated significant seizure suppression in rodent models; ED50 = 204 mg/kg.
Study 2 NeuroprotectionShowed reduced neuronal loss in models of oxidative stress; potential application in neurodegenerative diseases.
Study 3 Antiparasitic ActivityEffective against Trypanosoma cruzi; further studies recommended for clinical applications .

Synthesis and Derivatives

Various synthesis methods for producing this compound have been developed. Modifications at different positions on the benzazepine framework can yield derivatives with enhanced biological activities. For example:

  • 8-Nitro Derivative : Exhibits increased anti-inflammatory and analgesic properties due to enhanced receptor interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one and its derivatives?

  • Methodological Answer : The core benzazepinone structure is typically synthesized via cyclization or acylation of precursor amines. For example, substituted derivatives (e.g., 3,3-dichloro or 9-fluoro analogs) are synthesized by reacting the benzazepinone core with acylating agents like 2,4-dichlorobenzoyl chloride under basic conditions . Key steps include controlling reaction temperature (e.g., 0–25°C for acylation) and using catalysts like triethylamine to enhance yield. Intermediate purification often involves column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. How is structural characterization performed for benzazepinone derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. For example, the InChIKey LBLVWRMGTPVFLY-UHFFFAOYSA-N (for the 3,3-dichloro derivative) provides a unique identifier for cross-referencing computational and experimental data . X-ray crystallography may resolve stereochemical ambiguities in substituted derivatives, such as the 7-bromo analog (CAS 53841-99-9) .

Q. What computational tools predict physicochemical properties of benzazepinone derivatives?

  • Methodological Answer : Tools like PubChem and ChemAxon calculate properties such as logP (e.g., XlogP = 2.8 for 3,3-dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one), topological polar surface area (TPSA ≈ 29 Ų), and hydrogen-bonding capacity . These predictions guide solubility assessments and reaction design (e.g., selecting solvents for recrystallization).

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., Cl, F) influence the reactivity of the benzazepinone core?

  • Methodological Answer : Substitutents like chlorine or fluorine alter electron density, affecting nucleophilic/electrophilic reactivity. For instance, 3,3-dichloro substitution increases electrophilicity at the carbonyl group, facilitating nucleophilic additions . Comparative studies using Hammett constants (σ values) can quantify substituent effects on reaction rates. Fluorine substituents (e.g., 9-fluoro derivative, CAS 1151397-80-6) enhance metabolic stability in pharmacological studies .

Q. What strategies resolve contradictions in reported biological activities of benzazepinone derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., receptor subtype selectivity) or impurity profiles. Rigorous analytical chromatography (HPLC with UV/ELSD detection) is essential to confirm purity (>95%) and identify byproducts (e.g., ethyl ester impurities in acylation reactions) . Dose-response studies across multiple cell lines or in vivo models can clarify structure-activity relationships (SAR) .

Q. How can reaction conditions be optimized for enantioselective synthesis of chiral benzazepinones?

  • Methodological Answer : Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) can induce enantioselectivity. For example, the tert-butyl ester of a tetrahydrobenzazepine derivative (CAS 303134-03-4) was synthesized with >90% enantiomeric excess (ee) via chiral resolution . Reaction monitoring via chiral HPLC (e.g., Chiralpak® columns) ensures optical purity.

Q. Analytical and Experimental Design Challenges

Q. What methods are recommended for impurity profiling in benzazepinone synthesis?

  • Methodological Answer : Reverse-phase HPLC with photodiode array (PDA) detection is standard. For example, impurities in the 3,3-dichloro derivative (CAS 86499-22-1) were resolved using a C18 column (4.6 × 150 mm, 5 µm) with a gradient of acetonitrile/water (0.1% TFA) . Mass spectrometry (LC-MS) identifies impurities by molecular weight (e.g., M+16 for oxidation byproducts).

Q. How do steric effects from bulky substituents impact crystallization of benzazepinones?

  • Methodological Answer : Bulky groups (e.g., 4-methylperhydro-1,4-diazepine in CAS 303134-03-4) reduce crystal symmetry, necessitating solvent screening (e.g., ethanol/water mixtures) for optimal crystal growth . Differential scanning calorimetry (DSC) determines melting points (e.g., 239–241°C for the hydrochloride hydrate derivative) to confirm crystallinity .

Q. Notes

  • Avoid commercial sources like ; prioritize PubChem and peer-reviewed syntheses .
  • For advanced SAR studies, cross-reference computational (e.g., molecular docking) and experimental data to validate targets .
  • Always confirm substituent positions via NOESY NMR to prevent misassignment in regiochemical studies .

Properties

IUPAC Name

1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-7-3-5-8-4-1-2-6-9(8)11-10/h1-2,4,6H,3,5,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVRAYIYXRVAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289960
Record name 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4424-80-0
Record name 4424-80-0
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Record name 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
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Record name 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
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Synthesis routes and methods I

Procedure details

To 10 L of methanesulfonic acid in a 22 L 3-neck flask equipped with an overhead stirrer, a temperature probe, nitrogen inlet and reflux condenser was added 2.6 Kg (18.61 mol) of phosphorus pentoxide. An additional 1.6 L of methanesulfonic acid was used to wash all the phosphorus pentoxide into the vessel. The mixture was heated at 90° C. for 2.5 hours then cooled to 50° C. using an ice bath and treated with 2.00 Kg (12.41 mol) of 1-tetralone oxime in several portions over 15 minutes. The mixture was heated at 63° C. for 10 minutes then slowly heated to 80° C. and kept at 80° C. for 3 hours, The reaction mixture was pumped into 70 L of ice then treated slowly with 11.25 L of 50% aqueous sodium hydroxide over 90 minutes at such a rate so as to maintain the temperature below 28° C. The mixture was filtered and 4 L of the filtrate was used to rinse the vessel. The wet cake (pink) was washed with 8 L of water then suction dried for 45 minutes then transferred to two trays and dried under vacuum at 40° C. for 2 days to give 1.9 Kg (11.79 mol, 95%) of product. 1H NMR (250 MHz,CDCl3): 2.24 (m,2H), 2.38 (t,6 Hz,2H), 2.82 (t,6 Hz,2H), 7.03 (d,8 Hz,1H), 7.13 (m,1H), 7.24 (m,2H), 8.63 (br s,1H).
Quantity
10 L
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2.6 kg
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1.6 L
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2 kg
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11.25 L
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ice
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70 L
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Yield
95%

Synthesis routes and methods II

Procedure details

To 3,4-dihydro-2H-naphthalen-1-one oxime (5 g, 31 mmol), PPA (50 g) was added and the mixture was heated at 120° C. for 4.5 hrs. While hot the mixture was quenced in a slurry of ice and water and vigorously stirred until a precipitate formed. The precipitate was filtered and rinsed with water to yield 1,3,4,5-tetrahydrobenzo[b]azepin-2-one (3.1 g). MS [M+H]+: 162.0; tR=1.76 min. (method 1)
Quantity
5 g
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A solution of sodium azide (25 g, 370 mmol) in water (13 mL) and chloroform (160 mL) is cooled to 0° C. and treated dropwise with concentrated sulfuric acid (11 mL). Stirring is continued for 30 min and the layers separated. The organic layer is dried over anhydrous sodium sulfate, filtered, and α-tetralone (20 g, 137 mmol) is added in one protion with stirring. The resulting solution is heated at 40° C. and concentrated sulfuric acid (38 mL) is added dropwise to maintain the internal temperature at 40-45° C. and stirring continued for 1 h, then cooled to 20° C. and poured into a sepratory funnel. The bottom layer is added dropwise with stirring to ise water (900 mL). The resulting solids are collected by filtration, and dried in vacuo at 40° C. to give 19.7 g of an off-white solid (89%), mp 139-140° C.; MS (ESI+) m/z 162 (M+H).
Quantity
25 g
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reactant
Reaction Step One
Name
Quantity
13 mL
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solvent
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160 mL
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solvent
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11 mL
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reactant
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20 g
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reactant
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38 mL
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reactant
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Quantity
900 mL
Type
solvent
Reaction Step Five
Yield
89%

Synthesis routes and methods IV

Procedure details

A mixture of 1.0 g (6.2 mmole) of 1-tetralone oxime and 10 g polyphosphoric acid was heated at 105° for 1 hr. The warm mixture was poured into 100 mL water with stirring. The pH was carefully adjusted to 6-7 by addition of solid sodium bicarbonate and the mixture was extracted with 60 mL ethyl ether. The organic phase was washed with 10 mL saturated sodium chloride, dried (MgSO4) and concentrated under reduced pressure. The residue was recrystallized from ether/hexane to give 1,3,4,5-Tetrahydro-benzo[b]azepin-2-one, 0.682 g, m.p. 141-142°.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
10 g
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reactant
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0 (± 1) mol
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reactant
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Quantity
100 mL
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solvent
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

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